Tos-Gly-Pro-Arg-ANBA-IPA
Overview
Description
It is primarily utilized for the rapid and specific photometric assay of recombinant hirudin, a potent thrombin inhibitor . This compound is significant in biochemical assays due to its ability to produce a measurable color change upon reaction, facilitating the detection and quantification of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA involves the sequential coupling of amino acids and the chromogenic group. The process typically starts with the protection of amino groups using tosyl groups, followed by the stepwise addition of glycine, proline, and arginine residues. The final step involves the coupling of 5-amino-2-nitrobenzoic acid-isopropylamide to the peptide chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The reagents used include protected amino acids, coupling agents like carbodiimides, and solvents such as dimethylformamide. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA primarily undergoes hydrolysis reactions. In the presence of specific enzymes like thrombin, the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide is cleaved, resulting in a color change that can be measured photometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of thrombin or other proteolytic enzymes. The reaction is carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .
Major Products: The major products of the hydrolysis reaction are Tos-Gly-Pro-Arg-OH and 5-amino-2-nitrobenzoic acid-isopropylamide. The latter is responsible for the color change observed in the assay .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is in the photometric assay of recombinant hirudin, which is crucial for studying blood coagulation and developing anticoagulant therapies . Additionally, it is used in the evaluation of thrombin inhibitors and other proteolytic enzymes, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA involves its hydrolysis by thrombin or other proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide, resulting in the release of the chromogenic group. This reaction produces a measurable color change, which is directly proportional to the enzyme activity . The molecular target of this compound is the active site of thrombin, where the cleavage occurs .
Comparison with Similar Compounds
Similar Compounds:
- Tos-Gly-Pro-Arg-pNA (Chromozym-TH)
- Tos-Gly-Pro-Arg-AMC
- Tos-Gly-Pro-Arg-4NA
Uniqueness: Tos-Gly-Pro-Arg-ANBA-IPA is unique due to its specific chromogenic group, 5-amino-2-nitrobenzoic acid-isopropylamide, which provides a distinct color change upon hydrolysis. This makes it particularly useful in assays where precise and rapid detection of enzyme activity is required .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFADUXBXXXMO-ZCYQVOJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N9O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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